molecular formula C20H32N6O2 B2914597 3-(tert-butyl)-1-heptyl-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione CAS No. 898410-01-0

3-(tert-butyl)-1-heptyl-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione

Cat. No. B2914597
CAS RN: 898410-01-0
M. Wt: 388.516
InChI Key: MYUHNOFZKUJIKH-UHFFFAOYSA-N
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Description

The compound “3-(tert-butyl)-1-heptyl-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the purine ring, followed by the addition of the various substituents. The tert-butyl group could be added using a Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and substituents. The tert-butyl group is a bulky group that could influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The purine ring is aromatic and thus relatively stable, but the various substituents could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the specific functional groups present, and the overall charge distribution .

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. If it’s used in a biological context, for example, it might interact with other molecules in the body in a specific way .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could potentially explore the synthesis, properties, and uses of this compound in more detail .

properties

IUPAC Name

3-tert-butyl-1-heptyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O2/c1-7-8-9-10-11-12-26-18-21-16-15(17(27)24(6)19(28)23(16)5)25(18)13-14(22-26)20(2,3)4/h7-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUHNOFZKUJIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=NC3=C(N2CC(=N1)C(C)(C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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